molecular formula C9H11N3O B1283138 1-(4-Aminophenyl)imidazolidin-2-one CAS No. 89518-99-0

1-(4-Aminophenyl)imidazolidin-2-one

Cat. No.: B1283138
CAS No.: 89518-99-0
M. Wt: 177.2 g/mol
InChI Key: SLJMZNOYNSCQNU-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)imidazolidin-2-one is a heterocyclic organic compound that features an imidazolidinone ring substituted with an aminophenyl group. This compound is of significant interest due to its potential applications in pharmaceuticals and organic synthesis. The imidazolidinone ring is a five-membered ring containing two nitrogen atoms and one carbonyl group, which imparts unique chemical properties to the molecule.

Biochemical Analysis

Biochemical Properties

1-(4-Aminophenyl)imidazolidin-2-one plays a crucial role in biochemical reactions, particularly in the context of proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in carbonylation reactions and hydroamination processes . These interactions are typically characterized by the formation of stable complexes, which can influence the activity of the enzymes and the overall biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the proliferation and differentiation of cells, particularly in the context of immune responses . It has been observed to modulate the activity of T-cells and other immune cells, thereby influencing the overall immune response.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction . The compound’s structure allows it to form stable complexes with enzymes, thereby modulating their activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Over time, the compound may undergo degradation, leading to changes in its biochemical activity . In vitro and in vivo studies have shown that the compound’s effects can vary depending on the duration of exposure and the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced immune response or improved cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired organ function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to carbonylation and hydroamination reactions . It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells and tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. The compound’s distribution can vary depending on the tissue type and the presence of specific transport mechanisms.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Aminophenyl)imidazolidin-2-one can be synthesized through various methods. One common approach involves the reaction of 4-nitroaniline with ethylene carbonate, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve heating the reactants in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation is often employed to reduce the nitro group to an amino group, and the use of high-pressure reactors can facilitate this transformation.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminophenyl)imidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group can be reduced to form hydroxyl derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

1-(4-Aminophenyl)imidazolidin-2-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: It is used in the study of enzyme inhibitors and as a ligand in biochemical assays.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

    Imidazolidin-2-one: A simpler analog without the aminophenyl substitution.

    Benzimidazolidin-2-one: Contains a fused benzene ring, offering different chemical properties.

    Imidazole: A related heterocycle with two nitrogen atoms in a five-membered ring but lacking the carbonyl group.

Uniqueness: 1-(4-Aminophenyl)imidazolidin-2-one is unique due to the presence of both the imidazolidinone ring and the aminophenyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(4-aminophenyl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-4H,5-6,10H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJMZNOYNSCQNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70548484
Record name 1-(4-Aminophenyl)imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70548484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89518-99-0
Record name 1-(4-Aminophenyl)imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70548484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-aminophenyl)imidazolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 10 g of 1-(p-acetamidophenyl)-2-imidazolidinone (see Example 1), 10 g of sodium hydroxide and 100 ml of water is heated under reflux for four hours. The product that crystallizes on cooling is collected and recrystallized from ethanol to yield 1-(4-aminophenyl)-2-imidazolidinone, m.p. 170°-2°.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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